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molecular formula C10H21NO2 B8296860 t-butyl N-(2-methylpropyl) glycine

t-butyl N-(2-methylpropyl) glycine

Cat. No. B8296860
M. Wt: 187.28 g/mol
InChI Key: QIZFJCHCIRCUSV-UHFFFAOYSA-N
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Patent
US06344570B1

Procedure details

t-Butyl bromoacetate (8.4 ml, 10.1 g) was added under an atmosphere of argon to a solution of isobutylamine (50 ml, 36.8 g) in diethyl ether (100 ml) at −40° C. with stiming over 5 min. The solution was stirred at this temperature for 1 hr and then at ambient temperature for 18 hr. The mixture was filtered and the filtrate distilled at ambient pressure to remove ether and subsequently excess isobutylamine (b.p. 64-66° C.) and then under reduced pressure to give the product Yield 82% b.p. 68° C./3 mm NMR (CDCl3 300 MHz, ppm) 3.28(2H, s), 2.4(2H, d), 1.72(1H, m), 1.48(9H,s), 0.92(6H,d). m/Z 188.3 (M+H).
Quantity
8.4 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
82%

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([O:5]C(C)(C)C)=[O:4].[CH2:10]([NH2:14])[CH:11]([CH3:13])[CH3:12]>C(OCC)C>[C:11]([N:14]([CH2:10][CH:11]([CH3:13])[CH3:12])[CH2:2][C:3]([OH:5])=[O:4])([CH3:13])([CH3:12])[CH3:10]

Inputs

Step One
Name
Quantity
8.4 mL
Type
reactant
Smiles
BrCC(=O)OC(C)(C)C
Name
Quantity
50 mL
Type
reactant
Smiles
C(C(C)C)N
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred at this temperature for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at ambient temperature for 18 hr
Duration
18 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
DISTILLATION
Type
DISTILLATION
Details
the filtrate distilled at ambient pressure
CUSTOM
Type
CUSTOM
Details
to remove ether and subsequently excess isobutylamine (b.p. 64-66° C.)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)N(CC(=O)O)CC(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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